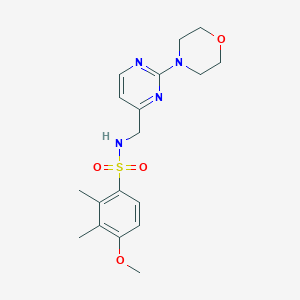

4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2,3-dimethyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-13-14(2)17(5-4-16(13)25-3)27(23,24)20-12-15-6-7-19-18(21-15)22-8-10-26-11-9-22/h4-7,20H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYVEKKUYBKTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the benzenesulfonamide core:

Attachment of the morpholinopyrimidinyl group: This step involves the formation of a pyrimidine ring, followed by the introduction of the morpholine moiety. The pyrimidine ring is then attached to the benzenesulfonamide core through a nucleophilic substitution reaction.

Final coupling: The final step involves the coupling of the pyrimidine derivative with the benzenesulfonamide core using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under mild conditions.

Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:

4-methoxy-2,3-dimethylbenzenesulfonamide: Lacks the morpholinopyrimidinyl group, resulting in different chemical properties and reactivity.

2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide:

4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide: Lacks the dimethyl groups, leading to different reactivity and biological activity.

Biological Activity

4-Methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzenesulfonamide core modified with methoxy, dimethyl, and morpholinopyrimidinyl substituents, which contribute to its unique properties and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-methoxy-2,3-dimethyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |

| Molecular Formula | C18H24N4O4S |

| Molecular Weight | 396.47 g/mol |

| CAS Number | 1797720-52-5 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been observed to act as an enzyme inhibitor, potentially affecting various biochemical pathways. The binding affinity and specificity of the compound towards its targets are influenced by the structural modifications present in its design.

Antiviral Activity

Recent studies have indicated that compounds structurally similar to 4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide exhibit significant antiviral properties. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against viruses like HBV (Hepatitis B Virus), HIV (Human Immunodeficiency Virus), and HCV (Hepatitis C Virus). These compounds increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit certain enzymes. Sulfonamides often act as competitive inhibitors for bacterial dihydropteroate synthase, which is crucial in folate synthesis. This mechanism suggests potential applications in antibacterial therapies.

Anti-inflammatory Activity

Compounds with similar structural features have been studied for their anti-inflammatory properties. For example, some morpholino-pyrimidinyl derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation pathways .

Case Studies and Research Findings

- Antiviral Efficacy Against HBV

-

Enzyme Inhibitory Activity

- Research highlighted the inhibition of dihydropteroate synthase by sulfonamide derivatives, suggesting that modifications in the benzenesulfonamide core can enhance inhibitory activity against specific bacterial strains.

- Analgesic and Anti-inflammatory Properties

Q & A

Basic: What synthetic methodologies are employed for synthesizing 4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide?

Answer:

The synthesis typically involves multi-step reactions:

- Coupling Reactions : Formation of the pyrimidine-morpholine core via nucleophilic substitution, using morpholine and halogenated pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) .

- Sulfonamide Formation : Reaction of the benzenesulfonyl chloride derivative with the amine-functionalized pyrimidine intermediate, catalyzed by triethylamine to deprotonate the amine .

- Purification : Techniques like column chromatography (silica gel) or recrystallization from ethanol/water mixtures are used to isolate the product. Purity is confirmed via HPLC or TLC .

Advanced: How do structural modifications at the pyrimidine ring influence the compound's biological activity?

Answer:

- Substituent Effects : Bromo or methyl groups at the pyrimidine C5 position (as in related compounds) enhance antimicrobial activity by increasing lipophilicity and membrane penetration . Methoxy groups at C4 improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .

- Morpholino Group : The morpholine ring facilitates hydrogen bonding with target enzymes (e.g., dihydrofolate reductase), as shown in crystallographic studies . Replacing morpholine with piperidine reduces activity due to altered conformational flexibility .

Basic: What spectroscopic techniques confirm the compound's structural identity?

Answer:

- IR Spectroscopy : Confirms sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and morpholine (C-N-C bending at ~1250 cm⁻¹) functional groups .

- NMR : 1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 2.3–3.8 ppm). 13C NMR verifies the pyrimidine carbons (δ 150–160 ppm) .

- ESI-MS : Provides molecular ion peaks matching the calculated molecular weight (e.g., m/z 460.2 for C21H28N4O4S) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

- Target Validation : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) to confirm direct target engagement, ruling off-target effects .

- Cross-Study Comparisons : Analyze differences in cell lines (e.g., bacterial vs. mammalian) or assay conditions (pH, temperature) that may explain variability in antimicrobial vs. antitumor activity .

- Crystallographic Data : Overlay ligand-bound enzyme structures to identify binding mode discrepancies between analogs .

Basic: What are the key steps in crystallographic characterization of this compound?

Answer:

- Single-Crystal Growth : Slow evaporation from acetonitrile or methanol yields diffraction-quality crystals .

- Data Collection : X-ray diffraction (Cu-Kα radiation) at 293 K resolves atomic positions. Disorder in flexible groups (e.g., morpholine) is modeled with partial occupancy .

- Refinement : R-factor < 0.05 and wR-factor < 0.10 ensure accuracy. Hydrogen bonds (e.g., N-H···O=S) are validated using SHELXL .

Advanced: How does the sulfonamide moiety contribute to enzyme inhibition?

Answer:

- Hydrogen Bonding : The sulfonamide S=O groups form hydrogen bonds with catalytic residues (e.g., Tyr-308 in carbonic anhydrase), as seen in docking studies .

- Electrostatic Interactions : The deprotonated sulfonamide nitrogen interacts with positively charged enzyme pockets, enhancing binding affinity (pKa ~10) .

- Comparison to Analogs : Removal of the sulfonamide group in derivatives abolishes activity in bacterial growth assays .

Basic: What reaction conditions optimize synthesis yield?

Answer:

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Temperature Control : Pyrimidine-morpholine coupling requires 80–100°C for 12–24 hours .

- Catalysts : Triethylamine (5 mol%) or DMAP accelerates sulfonamide bond formation .

Advanced: What in vivo models assess antitumor efficacy?

Answer:

- Xenograft Models : Human tumor xenografts (e.g., HCT-116 colon cancer) in immunodeficient mice evaluate tumor growth inhibition at doses of 50–100 mg/kg .

- Pharmacokinetics : Plasma concentration-time curves (LC-MS/MS) determine bioavailability (~60% in rats) and half-life (~8 hours) .

- Mechanistic Validation : Immunohistochemistry confirms target modulation (e.g., reduced Ki-67 proliferation markers) .

Basic: How is purity assessed post-synthesis?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Retention time is compared to standards .

- Melting Point : Sharp melting range (e.g., 180–182°C) confirms crystalline homogeneity .

Advanced: What computational methods predict binding affinity?

Answer:

- Molecular Docking : AutoDock Vina screens against PDB structures (e.g., 6Q0) to estimate binding energies (ΔG ≈ -9.2 kcal/mol) .

- QSAR Models : 3D descriptors (e.g., polar surface area, logP) correlate with IC50 values in enzyme assays .

- MD Simulations : GROMACS simulations (100 ns) assess ligand stability in binding pockets under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.